

Identification and Chemical Properties

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Compound of Interest		
Compound Name:	Candesartan-d4	
Cat. No.:	B10788324	Get Quote

The initial section of a CoA confirms the identity of the compound through several key identifiers.

Identifier	Value
Compound Name	Candesartan-d4
Synonyms	CV-11974-d4, Candesartan M1-d4[1][4]
CAS Number	1346604-70-3[1][5]
Molecular Formula	C24H16D4N6O3[1][6]
Molecular Weight	444.5 g/mol [1]
IUPAC Name	2-ethoxy-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl-2,3,5,6-d4]methyl]-1H-benzimidazole-7-carboxylic acid[1]

Quality and Purity Specifications

This section outlines the purity and physical state of the material, which are crucial for its intended use as a quantitative standard.



Parameter	Specification
Purity	≥99% deuterated forms (d1-d4)[1]
Formulation	Solid[1]
Solubility	DMF: ~30 mg/mL, DMSO: ~30 mg/mL, Ethanol: ~3 mg/mL[1]

Experimental Protocols

A comprehensive CoA details the methodologies used to verify the specifications.

Candesartan-d4 is most commonly employed as an internal standard for the quantification of Candesartan in biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

LC-MS/MS is the primary technique for which **Candesartan-d4** is used. The protocol validates the identity and concentration of the standard and is used in subsequent quantitative assays.

Sample Preparation (Protein Precipitation Method)[7]

- Transfer 100 μL of the plasma sample into a 1.7 mL microcentrifuge tube.
- Add 50 μL of the Candesartan-d4 internal standard (IS) solution (concentration will vary based on the assay, e.g., 50 ng/mL).[7]
- Add 500 μL of 100% acetonitrile to precipitate proteins.[7]
- Vortex the mixture for 5-10 minutes.[7]
- Centrifuge the supernatant at 13,000 rpm for 5 minutes.[7]
- Transfer the resulting supernatant to a new vial for LC-MS/MS analysis.

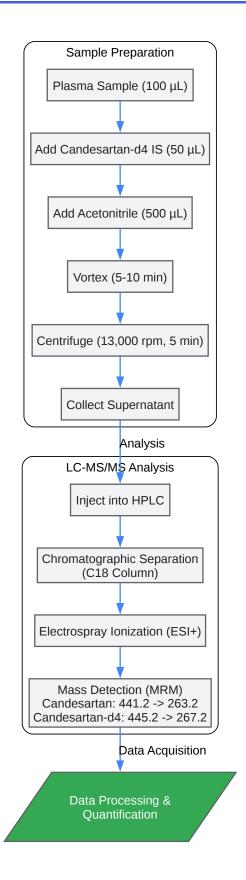
Chromatographic and Mass Spectrometric Conditions



- Chromatography: Reversed-phase High-Performance Liquid Chromatography (HPLC).
- Column: Gemini C18 or equivalent.[8]
- Mobile Phase: An isocratic or gradient mixture, commonly acetonitrile and an aqueous buffer like 5 mM ammonium formate, often in a 90:10 (v/v) ratio.[8][9][10]
- Flow Rate: Approximately 0.3 0.4 mL/min.[7][8]
- Ionization: Electrospray Ionization (ESI) in positive mode.[7][8]
- Detection: Multiple Reaction Monitoring (MRM).
- · Mass Transitions:
 - Candesartan: m/z 441.16 → 263.21[7][8]
 - Candesartan-d4 (IS): m/z 445.20 → 267.20[7][8]

The workflow for this analytical process can be visualized as follows:





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LC-MS/MS analytical workflow for Candesartan quantification.



High-Performance Liquid Chromatography (HPLC) for Purity Assessment

To determine the chemical purity of the **Candesartan-d4** material itself, a stability-indicating HPLC method is often employed.

Methodology[11][12]

- Column: A reversed-phase C18 column (e.g., 250 cm x 4.6 mm, 5 μm).[12]
- Mobile Phase: A mixture of an organic solvent like acetonitrile and an acidic buffer (e.g., KH₂PO₄ or phosphoric acid, pH adjusted to ~3.0). A common ratio is 80:20 (v/v)
 Acetonitrile:Buffer.[11][12]
- Flow Rate: 1.0 1.2 mL/min.[12]
- Detection: UV spectrophotometer at a wavelength of approximately 225-230 nm.[11][12]
- Standard Preparation: A stock solution of **Candesartan-d4** is prepared in the mobile phase (e.g., 1000 μg/mL) and diluted to a working concentration (e.g., 100 μg/mL).[12]
- Analysis: The retention time of the main peak is recorded, and the area of any impurity peaks
 is used to calculate the purity percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR is used to confirm the chemical structure of **Candesartan-d4** and verify the position of the deuterium labels. Advanced techniques like 2D Heteronuclear Single Quantum Coherence (HSQC) spectroscopy can overcome challenges from complex overlapping signals in standard 1D proton NMR, allowing for precise structural elucidation and even quantification.[13]

Protocol Outline

• Sample Preparation: The **Candesartan-d4** standard is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).



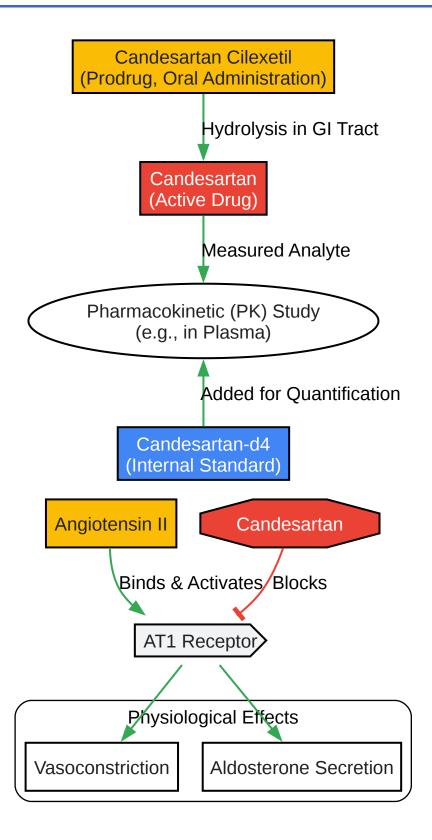




- Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., ¹H-¹³C HSQC) spectra are acquired.
- Analysis: The resulting spectra are analyzed to confirm:
 - The presence of all expected chemical shifts for the Candesartan backbone.
 - The absence of signals corresponding to the protons that have been replaced by deuterium on the biphenyl ring.
 - The purity of the sample by identifying any signals from residual solvents or other impurities.

The logical relationship between Candesartan, its prodrug, and the deuterated standard is key to its application in pharmaceutical development.





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